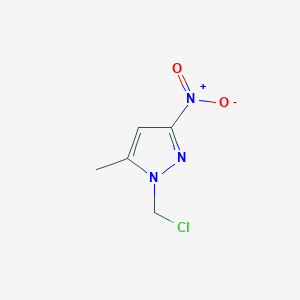
2-(2-Chloro-4-nitrophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Chloro-4-nitrophenyl)propan-2-ol” is a chemical compound with the CAS Number: 1936571-93-5 . It has a molecular weight of 215.64 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10ClNO3/c1-9(2,12)7-4-3-6(11(13)14)5-8(7)10/h3-5,12H,1-2H3 . This indicates the molecular structure of the compound, including the positions of the chlorine, nitro group, and hydroxyl group.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用
Corrosion Inhibition
2-(2-Chloro-4-nitrophenyl)propan-2-ol and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, a related compound, has been investigated for its effectiveness in preventing corrosion of mild steel in acidic solutions. The study found that the inhibition efficiency increased with the concentration of the inhibitor, and it adhered to the mild steel surface following the Langmuir adsorption isotherm model. This suggests that this compound derivatives could be valuable in developing corrosion-resistant materials (Hamani et al., 2017).
Photophysical Properties
The effects of solvent polarity on the photophysical properties of chalcone derivatives, which are structurally similar to this compound, have been examined. These studies provide insights into how solvent environments can influence the absorption and fluorescence characteristics of such compounds. Understanding these properties can be crucial for applications in optical materials and sensors (Kumari et al., 2017).
Solvatochromism and Molecular Probes
Nitro-substituted phenolates, closely related to this compound, have been used to study solvatochromism and serve as molecular probes for investigating solvent mixtures. These compounds exhibit changes in their UV-vis absorption spectra based on the solvent environment, making them useful for studying solute-solvent interactions and preferential solvation in mixed solvent systems (Nandi et al., 2012).
Biodiesel Production
In the context of renewable energy, this compound and its analogs have been explored for their use in biodiesel production. Specifically, propan-2-ol has been utilized as an acyl acceptor in the enzymatic transesterification of vegetable oils to biodiesel, demonstrating the potential of using such compounds in biofuel synthesis processes (Modi et al., 2006).
Antidepressant Drug Synthesis
The compound 3-Chloro-1-phenyl-1-propanol, which shares structural similarities with this compound, has been used as a chiral intermediate in synthesizing antidepressant drugs. Research on various microbial reductases has shown high activity and enantioselectivity towards the reduction of related compounds, highlighting their importance in pharmaceutical synthesis (Choi et al., 2010).
作用機序
Biochemical Pathways
The degradation of 2-chloro-4-nitrophenol (2C4NP), a compound structurally similar to 2-(2-Chloro-4-nitrophenyl)propan-2-ol, has been studied in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . The bacterium degrades 2C4NP via the 1,2,4-benzenetriol (BT) pathway, which is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, H335, which suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-(2-chloro-4-nitrophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-9(2,12)7-4-3-6(11(13)14)5-8(7)10/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAPPVBVXGJIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)

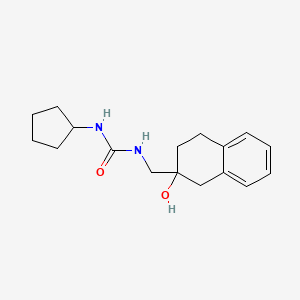
![[2-(Furan-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2916000.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2916002.png)
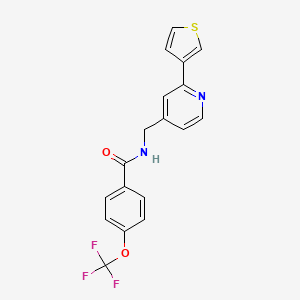
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2916005.png)
![4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid](/img/structure/B2916006.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
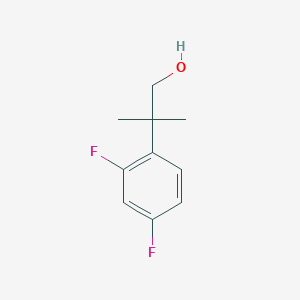
![5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2916010.png)
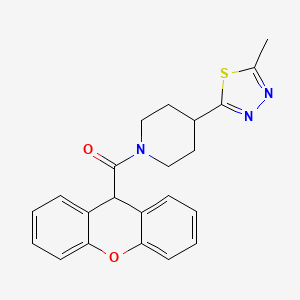
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)
